molecular formula C12H21NO3 B13590678 tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate

tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate

Cat. No.: B13590678
M. Wt: 227.30 g/mol
InChI Key: NZWZDLFRFSESII-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a hydroxymethyl group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the hydroxymethyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of biological processes.

Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile compound for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity. The cyclopentene ring adds rigidity to the structure, affecting its overall behavior in chemical reactions.

Comparison with Similar Compounds

  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Comparison: Compared to similar compounds, tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate is unique due to the presence of the cyclopentene ring. This structural feature imparts distinct chemical and physical properties, making it more suitable for certain applications. For example, the cyclopentene ring can provide additional rigidity and stability, which may be advantageous in specific chemical reactions and industrial processes.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)cyclopent-3-en-1-yl]methyl]carbamate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h4-5,14H,6-9H2,1-3H3,(H,13,15)

InChI Key

NZWZDLFRFSESII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC=CC1)CO

Origin of Product

United States

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